5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride
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Description
The compound is a derivative of chloromethylpyridine . Chloromethylpyridines are organohalides that consist of a pyridine core bearing a chloromethyl group . They are alkylating agents and precursors to pyridine-containing ligands .
Synthesis Analysis
While specific synthesis methods for “5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride” are not available, a synthetic method for a related compound, 2-chloro-5-chloromethylpyridine, has been described .Scientific Research Applications
Synthesis and Structural Studies
The compound 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride is a versatile intermediate in organic synthesis, particularly useful in the synthesis of nucleoside derivatives and other heterocyclic compounds. For example, Cristalli et al. (1994) describe the synthesis and structural elucidation of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which are significant for their ADA inhibitory activity. These derivatives were synthesized by coupling with various sugar moieties, showcasing the compound's utility in creating biologically active nucleosides (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).
Coordination Chemistry and Materials Science
In the field of materials science, the imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been explored for the construction of coordination polymers with potential applications in photoluminescence and magnetic materials. For instance, Jiang and Yong (2019) synthesized a new 3-position substituted imidazo[1,2-a]pyridine ligand to create one-dimensional coordination polymers. These materials demonstrated significant photoluminescent properties and showed antiferromagnetic interactions, highlighting the scaffold's versatility in materials science (Jiang & Yong, 2019).
Development of Therapeutic Agents
Deep et al. (2016) reviewed the broad range of applications of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry, including their roles in anticancer, antimicrobial, and antiviral therapies, among others. The review underscores the potential of structural modifications of this scaffold to develop novel therapeutic agents, indicating the importance of derivatives like 5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride in drug discovery (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Photophysical Investigations for Biochemical Applications
Renno et al. (2022) conducted a photophysical investigation on imidazo[1,5-a]pyridine-based fluorescent probes in liposome models. This study highlights the compound's potential as a stable scaffold for developing emissive compounds for applications in chemical biology, such as cell membrane probes. The research demonstrates the utility of derivatives in studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno, Cardano, Volpi, Barolo, Viscardi, & Fin, 2022).
properties
IUPAC Name |
5-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJZRQJTPOGQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine hydrochloride |
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